2-Hydroxy-3-(oxan-4-yl)propanoic acid
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Overview
Description
2-Hydroxy-3-(oxan-4-yl)propanoic acid is a chemical compound with the molecular formula C8H14O4 and a molecular weight of 174.19 g/mol . It is also known by its IUPAC name, 2-hydroxy-3-tetrahydro-2H-pyran-4-ylpropanoic acid . This compound is characterized by the presence of a hydroxy group and a tetrahydropyran ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(oxan-4-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of tetrahydropyran with glycidol under acidic conditions to form the desired product . The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(oxan-4-yl)propanoic acid undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form 2-hydroxy-3-(oxan-4-yl)propanol.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
The major products formed from these reactions include 2-oxo-3-(oxan-4-yl)propanoic acid, 2-hydroxy-3-(oxan-4-yl)propanol, and various substituted derivatives .
Scientific Research Applications
2-Hydroxy-3-(oxan-4-yl)propanoic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(oxan-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function . Additionally, the tetrahydropyran ring can interact with hydrophobic regions of proteins, affecting their activity .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropanoic acid:
3-Hydroxy-2-(quinazolin-4-ylamino)propanoic acid: This compound contains a quinazoline ring instead of a tetrahydropyran ring.
Uniqueness
2-Hydroxy-3-(oxan-4-yl)propanoic acid is unique due to the presence of both a hydroxy group and a tetrahydropyran ring, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-hydroxy-3-(oxan-4-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c9-7(8(10)11)5-6-1-3-12-4-2-6/h6-7,9H,1-5H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYHOVZKYXHIRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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